![molecular formula C16H17NO4S B5698246 3-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)propanoic acid](/img/structure/B5698246.png)

3-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds similar to 3-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)propanoic acid often involves complex reactions, including resolution and asymmetric synthesis. For instance, Tucker and Chesterson (1988) describe the resolution of a nonsteroidal antiandrogen, demonstrating the chromatographic separation and subsequent processing to achieve the desired enantiomer, which can be reflective of methods applied to the synthesis of our compound of interest (Tucker & Chesterson, 1988).

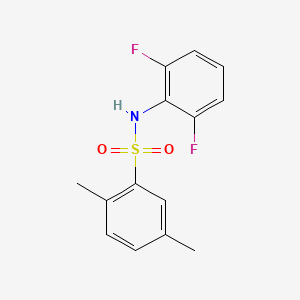

Molecular Structure Analysis

The molecular structure of sulfonamide and related compounds has been extensively studied. Leonard and Squattrito (1997) reported on the crystal structures of 4-aminotoluene-3-sulfonic acid and its hydrates, revealing insights into the molecular configurations and intermolecular hydrogen bonding that may be comparable to the structure of this compound (Leonard & Squattrito, 1997).

Chemical Reactions and Properties

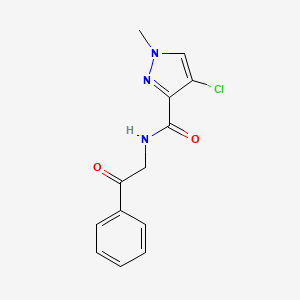

Chemical reactions involving sulfonamide-based compounds are diverse. The work of Kumarasinghe et al. (2009) on pyrazole derivatives illustrates the regiospecific syntheses and the importance of correct identification through spectroscopic techniques, which are relevant to understanding the chemical behavior of our subject compound (Kumarasinghe, Hruby, & Nichol, 2009).

Physical Properties Analysis

The physical properties of sulfonamide compounds, such as crystal packing and hydrogen bonding, are crucial for understanding their behavior in different environments. Bertolasi et al. (1993) discuss the structural distortions and spectroscopic parameters of sulfones, which provide insight into the physical characteristics that could be expected for this compound (Bertolasi, Ferretti, Gilli, & Benedetti, 1993).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are integral to comprehending the full scope of a compound's potential interactions. Tayebi et al. (2011) demonstrated the use of sulfuric acid derivatives as catalysts, offering a glimpse into the reactivity and potential catalytic applications of sulfonamide-based compounds, which could parallel those of this compound (Tayebi, Baghernejad, Saberi, & Niknam, 2011).

Mécanisme D'action

Target of Action

The primary target of the compound 3-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)propanoic acid is β-catenin . β-catenin is a protein that plays a crucial role in cell adhesion and gene transcription. It is a part of the Wnt signaling pathway, which is involved in the regulation of cell proliferation, differentiation, and migration .

Mode of Action

The compound interacts with β-catenin via direct affinity interaction within the C-terminal two thirds (a.a. 301-670) of the Armadillo repeat region (a.a. 136–686) . This interaction induces β-catenin ubiquitination and proteasomal degradation . The degradation of β-catenin can lead to the disruption of the Wnt signaling pathway, affecting various cellular processes .

Biochemical Pathways

The compound affects the Wnt signaling pathway by interacting with β-catenin . The Wnt signaling pathway is a complex network of proteins that play a role in embryogenesis and cancer. By inducing the degradation of β-catenin, the compound can disrupt this pathway, potentially leading to changes in cell proliferation, differentiation, and migration .

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its impact on the Wnt signaling pathway. By inducing the degradation of β-catenin, the compound can disrupt the Wnt signaling pathway, potentially leading to changes in cell proliferation, differentiation, and migration .

Propriétés

IUPAC Name |

3-[4-[(4-methylphenyl)sulfamoyl]phenyl]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO4S/c1-12-2-7-14(8-3-12)17-22(20,21)15-9-4-13(5-10-15)6-11-16(18)19/h2-5,7-10,17H,6,11H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWMGRPWAMUZSGE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-chlorophenyl)-N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5698171.png)

![N-{4-[2-(3-ethyl-5-methylphenoxy)ethoxy]-3-methoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5698186.png)

![N'-[2-(4-chlorophenyl)acetyl]nicotinohydrazide](/img/structure/B5698194.png)

![3-allyl-2-(methylthio)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5698205.png)

![N-(2-dibenzo[b,d]furan-2-ylethyl)-2-methoxy-4-(methylthio)benzamide](/img/structure/B5698223.png)